molecular formula C23H14ClN3O3 B5149269 N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide

N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide

Cat. No.: B5149269
M. Wt: 415.8 g/mol
InChI Key: FAOLHTDRHXHUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, commonly known as DCQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. DCQ is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular signaling pathways. PKC has been implicated in the development and progression of several diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

DCQ has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DCQ has also been shown to have anti-inflammatory and neuroprotective effects. In addition, DCQ has been investigated for its potential use in the treatment of diabetes and obesity.

Mechanism of Action

DCQ inhibits N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide by binding to its regulatory domain, which prevents its activation and subsequent downstream signaling. This compound is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, DCQ can modulate these processes and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
DCQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. DCQ has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

DCQ has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, which makes it a useful tool for studying the role of this compound in various cellular processes. However, DCQ has some limitations as well. It is not a completely specific inhibitor of this compound, as it can also inhibit other kinases. In addition, DCQ has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DCQ. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. DCQ has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, there is ongoing research on the development of more potent and selective N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide inhibitors based on the structure of DCQ.

Synthesis Methods

DCQ can be synthesized by reacting 2-chloroaniline with 2-furylboronic acid in the presence of a palladium catalyst to obtain N-(2-chlorophenyl)-2-furyl-6-quinolinecarboxamide. This intermediate can then be reacted with 2-bromo-3-furylboronic acid in the presence of a palladium catalyst to obtain DCQ.

Properties

IUPAC Name

N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O3/c24-15-5-1-2-6-16(15)27-23(28)14-9-10-17-18(13-14)26-22(20-8-4-12-30-20)21(25-17)19-7-3-11-29-19/h1-13H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOLHTDRHXHUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.